molecular formula C8H4BrF2N3O2 B2497744 2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole CAS No. 1353778-45-6

2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole

Cat. No.: B2497744
CAS No.: 1353778-45-6
M. Wt: 292.04
InChI Key: OTCAAQUWYOTDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole is a benzimidazole derivative featuring a bromo(difluoro)methyl group at position 2 and a nitro group at position 5. The benzimidazole core is a fused aromatic heterocycle, widely exploited in medicinal chemistry due to its structural versatility and bioactivity. The bromo(difluoro)methyl group at position 2 combines bromine's lipophilicity with fluorine's electronegativity, which may optimize physicochemical properties like solubility and membrane permeability.

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N3O2/c9-8(10,11)7-12-5-2-1-4(14(15)16)3-6(5)13-7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCAAQUWYOTDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a difluoromethylated benzimidazole derivative, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is susceptible to acidic conditions, enabling its removal to generate a free amine. This reaction is pivotal for subsequent functionalization of the piperidine ring.

Reaction Conditions Products Mechanistic Notes
Trifluoroacetic acid (TFA) in CH₂Cl₂Piperidine-4-(2,3-dihydrobenzo[b] dioxine-2-carboxamido)Acid-catalyzed cleavage of the carbamate ester, releasing CO₂ and isobutylene .
HCl in dioxaneHydrochloride salt of the deprotected piperidineProtonation of the carbamate oxygen followed by elimination .

Hydrolysis of the Carboxamide Linker

The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or its conjugate base.

Reaction Conditions Products Key Observations
6M HCl, reflux, 12h2,3-Dihydrobenzo[b][1, dioxine-5-carboxylic acidComplete cleavage of the amide bond; piperidine moiety remains intact .
NaOH (aq), 100°C, 8hSodium salt of 2,3-dihydrobenzo[b][1, dioxine-5-carboxylic acidRequires prolonged heating due to steric hindrance from the benzodioxane .

Functionalization of the Piperidine Ring

After Boc deprotection, the secondary amine on the piperidine ring can undergo alkylation, acylation, or sulfonylation.

Reaction Type Reagents Products Applications
AlkylationCH₃I, K₂CO₃, DMFN-Methylpiperidine derivativeEnhances lipophilicity for membrane permeability .
AcylationAcetyl chloride, Et₃NN-Acetylpiperidine derivativeStabilizes the amine against oxidation .

Ring-Opening Reactions of the 1,4-Benzodioxane

The benzodioxane ring is generally stable but can undergo ring-opening under strong reducing or oxidizing conditions.

Reaction Conditions Products Notes
LiAlH₄, THF, 0°C to refluxCatechol derivative with reduced methylene groupLimited utility due to competing reduction of other functional groups .
Ozone, CH₂Cl₂, -78°COxidative cleavage to dicarboxylic acidRequires strict temperature control to prevent over-oxidation .

Cross-Coupling Reactions

The aromatic ring in the benzodioxane moiety can participate in electrophilic substitution, though reactivity is moderated by electron-donating oxygen atoms.

Reaction Type Reagents Products Regioselectivity
NitrationHNO₃, H₂SO₄Nitro-substituted benzodioxanePredominantly para to the oxygen atoms .
BrominationBr₂, FeBr₃Bromo-substituted benzodioxaneOrtho/para directors due to ether oxygen .

Comparative Reactivity with Structural Analogs

The piperidine ring and carboxamide linker distinguish this compound from analogs like piperazine derivatives (e.g., EvitaChem’s tert-butyl 4-(2,3-dihydrobenzo

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C8H4BrF2N3O2
  • Molecular Weight : 292.04 g/mol
  • Chemical Structure : The compound features a benzimidazole core with a nitro group and a bromodifluoromethyl substituent.

Antiparasitic Activity

Research has highlighted the efficacy of 2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole against various protozoan parasites.

  • Case Study : A study demonstrated that compounds in the 5-nitroimidazole series, including this compound, exhibited significant activity against Trichomonas vaginalis, with an IC50 value lower than that of metronidazole, suggesting enhanced potency against resistant strains .
CompoundIC50 (µg/mL)Activity Comparison
This compound0.54x more active than metronidazole
Metronidazole2Reference compound

Antibacterial Properties

The compound also shows promise as an antibacterial agent, particularly against anaerobic bacteria.

  • Mechanism : The nitro group is known to contribute to the bactericidal activity by generating reactive nitrogen species that can damage bacterial DNA .

Anti-infective Applications

Given its strong antiparasitic properties, this compound is being explored for potential use in treating infections caused by resistant strains of protozoa and anaerobic bacteria.

Research Directions

Current research focuses on developing derivatives that enhance selectivity and reduce toxicity while maintaining or improving efficacy against target pathogens .

Data Summary

The following table summarizes key properties and findings related to the compound:

Property/StudyFindings
Antiparasitic Activity (IC50)0.5 µg/mL against Trichomonas vaginalis
Antibacterial ActivityEffective against anaerobic Gram-negative bacilli
Synthesis YieldVaries based on reaction conditions; optimization ongoing

Mechanism of Action

The mechanism of action of 2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromodifluoromethyl and nitro groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Substituent Effects at Position 5: Nitro vs. Halogen vs. Others

The nitro group at position 5 distinguishes this compound from halogen-substituted analogues. Key comparisons include:

Compound Position 5 Substituent Key Properties/Bioactivity Reference
Target Compound Nitro (-NO₂) Electron-withdrawing; may enhance reactivity or binding
5-Bromo-2-phenyl-1H-benzimidazole Bromo (-Br) Moderate bioactivity; used in antimicrobial studies
2-[((2-(4-Bromophenyl)... Bromo (-Br) High antimicrobial activity vs. chloro analogue
5-Fluoro-2-methyl-1H-benzimidazole Fluoro (-F) Lower bioactivity; electronegativity may hinder binding

Key Findings :

  • Bromo substituents at position 5 often enhance bioactivity compared to chloro or fluoro derivatives due to balanced electronegativity and lipophilicity .

Substituent Effects at Position 2: Bromo(difluoro)methyl vs. Other Groups

The bromo(difluoro)methyl group at position 2 is unique compared to common substituents:

Compound Position 2 Substituent LogP (Predicted) Solubility Biological Relevance Reference
Target Compound Bromo(difluoro)methyl (-CF₂Br) High Low Potential synergy of Br/F effects
5-Bromo-2-methyl-1H-benzimidazole Methyl (-CH₃) Moderate Moderate Simpler structure; lower activity
5-Bromo-2-(thiophen-2-yl)... Thiophene Moderate Low π-Stacking interactions; antiviral uses

Key Findings :

  • Thiophene substituents enable π-stacking but may reduce solubility compared to halogenated groups .

Physicochemical and Structural Properties

  • Solubility: Limited water solubility is common in benzimidazoles (e.g., <1 mg/mL for methyl derivatives ). The nitro and bromo(difluoro)methyl groups in the target compound likely exacerbate this, necessitating formulation optimization.
  • Crystallinity : Analogues like 5-Bromo-2-(thiophen-2-yl)-1H-benzimidazole form planar structures with weak C–H⋯N interactions, influencing packing and stability . The target compound may exhibit similar crystallinity, affecting bioavailability.

Biological Activity

2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromodifluoromethyl group and a nitro substituent on the benzimidazole ring, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromodifluoromethyl and nitro groups contribute to its binding affinity, potentially inhibiting enzyme activity or altering receptor functions. This mechanism is significant in the context of antimicrobial and anticancer properties, as detailed below.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit antimicrobial properties. For instance, studies have shown that modifications at specific positions on the benzimidazole ring can enhance activity against bacterial strains. The compound's structure suggests potential effectiveness against pathogens due to its ability to disrupt microbial cell functions.

Compound Target Pathogen Activity Reference
This compoundMycobacterium tuberculosisMIC: 45 µM
5-Nitrobenzimidazole derivativesVarious bacteriaBroad-spectrum

Anticancer Activity

Benzimidazole derivatives have been studied for their anticancer properties, particularly through their ability to inhibit specific pathways involved in tumor growth. The nitro group in this compound may play a role in inducing apoptosis in cancer cells.

  • In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit cancer cell proliferation by targeting the cell cycle and inducing apoptosis.
  • The structure-activity relationship (SAR) indicates that modifications at the C5 position can enhance anticancer activity, suggesting that this compound could be a promising candidate for further development.

Case Studies and Research Findings

  • Anti-Tubercular Activity
    • A study synthesized various benzimidazole derivatives, including those similar to this compound. The most promising candidates demonstrated significant anti-tubercular activity with MIC values around 45 µM against Mycobacterium tuberculosis H37Rv strain .
  • Structure-Activity Relationship Studies
    • Research has highlighted how substituents on the benzimidazole scaffold affect biological activity. For example, alterations at positions N1, C2, C5, and C6 significantly influence anti-inflammatory and anticancer properties . This information can guide future modifications of this compound to enhance its efficacy.
  • Cytotoxic Studies
    • Cytotoxicity assessments have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions of substituted nitroanilines with bromodifluoroacetyl precursors under acidic conditions. Optimization of temperature (e.g., 80–100°C) and solvent systems (e.g., acetic acid or DMF) is critical. For example, yields up to 73% are reported for analogous benzimidazoles when using controlled stoichiometry of brominating agents and nitro-group stabilization . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : Characterization relies on:

  • FTIR : Peaks at ~1611 cm⁻¹ (C=N stretching) and 590–745 cm⁻¹ (C-Br/C-Cl vibrations) confirm the benzimidazole core and halogen substituents .
  • NMR : 1H^1H NMR signals at δ 7.36–8.35 ppm (aromatic protons) and δ 4.0–5.0 ppm (substituent-related protons) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12 for analogous derivatives) and isotopic patterns (Br/F contributions) validate the molecular formula .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodological Answer : Benzimidazole derivatives exhibit activity against kinases, helicases, and microbial targets. For example, nitro and halogen substituents enhance binding to ATP pockets in kinases, as shown in molecular docking studies (e.g., EGFR inhibition with IC₅₀ values <10 µM) . Bioassays (MTT assays, MIC testing) are used to evaluate cytotoxicity and antimicrobial activity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) for reactivity predictions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., EGFR, PDB ID: 1M17). Key residues (e.g., Lys745, Met793) form hydrogen bonds with nitro and halogen groups, explaining inhibitory activity .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:

  • Standardized Protocols : Use NIH/3T3 (normal) vs. HeLa (cancer) cells under identical conditions .
  • SAR Analysis : Compare substituent effects (e.g., Br vs. CF₃ at position 2) to isolate activity trends .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify consensus IC₅₀ ranges .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodological Answer :

  • HPLC Stability Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Half-life (t₁/₂) calculations identify labile groups (e.g., nitro-reduction susceptibility) .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. LC-MS/MS quantifies metabolites (e.g., demethylated or hydroxylated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.